molecular formula C22H18N6O7 B2656515 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1207035-80-0

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2656515
CAS No.: 1207035-80-0
M. Wt: 478.421
InChI Key: HASVHLYDZQGOTM-UHFFFAOYSA-N
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Description

The compound “1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione” features a highly complex heterocyclic architecture. Its structure integrates:

  • A 1,3-benzodioxole moiety linked to a 1,2,4-oxadiazole ring.
  • A 1,2,3-triazole fused to a pyrrolo-dione core.
  • A 3,4-dimethoxyphenyl substituent.

Structural characterization likely employs NMR, mass spectrometry, and crystallographic tools such as SHELX or ORTEP , standard for complex heterocycles.

Properties

IUPAC Name

3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O7/c1-31-13-6-4-12(8-15(13)32-2)28-21(29)18-19(22(28)30)27(26-24-18)9-17-23-20(25-35-17)11-3-5-14-16(7-11)34-10-33-14/h3-8,18-19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVHLYDZQGOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps, typically starting with the preparation of the core heterocyclic structures. The synthetic route often includes:

Industrial production methods would likely involve optimization of these reactions to improve yield and scalability, focusing on the use of cost-effective reagents and conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinone derivatives.

    Reduction: The oxadiazole and triazole rings can be reduced under specific conditions, altering the electronic properties of the compound.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include PdCl2, xantphos, Cs2CO3, and NBS . Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound.

Scientific Research Applications

1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has shown promise in several areas of scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as tubulin , a protein involved in cell division. By binding to tubulin, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound’s structural motifs with those of related molecules:

Compound Name Key Structural Features Reference Compound Example
Target Compound 1,3-Benzodioxole, 1,2,4-oxadiazole, 1,2,3-triazole, pyrrolo-dione, 3,4-dimethoxyphenyl
2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole (3b) 1,3,4-Oxadiazole with aryl substituents (3b)
(1H-Benzo[d][1,2,3]triazol-5-yl) hexahydropyrrolo[3,4-c]pyrrole derivative (27) Benzotriazole, hexahydropyrrolo[3,4-c]pyrrole (27)
3’-Substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones (10a-l) 1,2,4-Triazole, thioxo group, oxadiazole (10a-l)
4-(5-Methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (21gd) 1,2,3-Triazole, pyrazole, benzonitrile (21gd)

Key Observations :

  • The target’s 1,2,3-triazole distinguishes it from the more common 1,2,4-triazoles (e.g., ), which often exhibit antinociceptive or anticancer activities .
  • Its 1,3-benzodioxole group, seen in bioactive natural products, may enhance metabolic stability compared to simpler aryl groups (e.g., p-tolyl in ) .
  • The 3,4-dimethoxyphenyl substituent could improve solubility and receptor-binding affinity relative to non-polar analogs .
Oxadiazole Formation

The target’s 1,2,4-oxadiazole ring likely forms via cyclization of a tetrazole-carboxylic acid precursor, analogous to methods in using DIC (N,N'-diisopropylcarbodiimide) in DCM/DMF .

Triazole Formation

The 1,2,3-triazole moiety may arise from copper-catalyzed azide-alkyne cycloaddition (CuAAC), a “click chemistry” approach employed in –11 for triazole-pyrazole hybrids .

Fused Pyrrolo-Dione Core

Synthesis of the pyrrolo[3,4-d]triazole-dione system could involve multi-step condensation and deprotection strategies, similar to the hexahydropyrrolo[3,4-c]pyrrole synthesis in (e.g., tert-butyl deprotection with HCl) .

Biological Activity

The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3,4-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of the compound includes multiple functional groups such as benzodioxole and oxadiazole rings. The synthesis typically involves multi-step organic reactions that create these complex structures. Common reagents include acids and bases to facilitate the formation of desired bonds.

Anticancer Properties

Research has indicated that compounds with oxadiazole and benzodioxole moieties exhibit significant anticancer activities. For instance:

  • Cell Line Studies : In vitro studies have shown promising results against various cancer cell lines. Notably, compounds similar to the one have demonstrated IC50 values indicating effective cytotoxicity. For example:
    • A derivative with a similar structure exhibited an IC50 value of 0.125 ± 0.020 mM against A549 lung cancer cells .
    • Another study reported IC50 values ranging from 0.103 ± 0.026 mM to 0.157 ± 0.016 mM against different cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis .
  • DNA Interaction : The presence of oxadiazole rings suggests potential interactions with DNA synthesis pathways, inhibiting uncontrolled cell division typical in cancerous cells .

Study on Antitumor Activity

A study focusing on a series of oxadiazole derivatives demonstrated their ability to inhibit cancer cell growth effectively:

  • Compound Variants : Variants of the compound were tested for cytotoxicity against HepG-2 (liver cancer) and A549 (lung cancer) cell lines.
  • Results : The findings indicated that certain derivatives exhibited strong binding affinities to target enzymes involved in cancer progression and showed minimal toxicity towards normal cells .

Data Table: Summary of Biological Activities

Compound VariantCell LineIC50 Value (mM)Mechanism of Action
Variant AA5490.125 ± 0.020MMP inhibition
Variant BHepG-20.103 ± 0.026DNA synthesis inhibition
Variant CC6 (glioma)0.137 ± 0.015Enzyme interaction

Q & A

Q. What are the key synthetic pathways for this compound, and what are the critical intermediates?

The synthesis of this compound involves multi-step processes, including the formation of the pyrrolo[3,4-d][1,2,3]triazole core followed by functionalization with substituents like the 1,2,4-oxadiazole and benzodioxole groups. A validated approach includes:

  • Step 1 : Preparation of the pyrrolotriazole scaffold via cyclocondensation reactions, as seen in triazole-pyrrole hybrid syntheses (e.g., using hydrazine hydrate for pyrazole ring closure) .
  • Step 2 : Introduction of the 1,2,4-oxadiazole moiety via copper-catalyzed click chemistry, where an alkyne intermediate reacts with an azide-functionalized benzodioxole derivative (e.g., THF/water solvent system at 60°C) .
  • Step 3 : Methoxy group incorporation using Ullmann coupling or nucleophilic substitution under basic conditions .
    Critical intermediates : Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate (pyrazole precursor) and 3-(benzodioxol-5-yl)-1,2,4-oxadiazole-5-methanol .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • 1H/13C NMR : Key signals include:
    • Pyrrolotriazole protons at δ 6.8–7.5 ppm (aromatic regions).
    • Methoxy groups (δ 3.7–3.9 ppm, singlet).
    • Benzodioxole protons as a doublet (δ 5.9–6.1 ppm) .
  • IR : Stretching vibrations for C=O (1670–1700 cm⁻¹), C-O (benzodioxole, 1250 cm⁻¹), and triazole N-N (1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 550–560 (exact mass depends on isotopic composition) .

Q. What solvent systems are optimal for its solubility and stability?

  • High solubility : Polar aprotic solvents like DMF or DMSO (used in click chemistry reactions) .
  • Moderate solubility : Tetrahydrofuran (THF)/water mixtures (1:1 v/v) for intermediate purification .
  • Stability : Stable in dry DMF at 4°C for ≤72 hours; avoid prolonged exposure to moisture or light due to hydrolyzable oxadiazole and triazole groups .

Advanced Research Questions

Q. How can computational methods predict its biological targets or pharmacokinetics?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., 14α-demethylase, PDB: 3LD6) for antifungal activity prediction. Key residues (e.g., His310, Leu376) may form hydrogen bonds with methoxy and benzodioxole groups .
  • ADME prediction : Tools like SwissADME estimate:
    • LogP ≈ 3.2 (moderate lipophilicity).
    • Low blood-brain barrier permeability due to high polar surface area (PSA > 100 Ų) .

Q. What experimental strategies assess its antifungal or anticonvulsant potential?

  • Antifungal assays :
    • In vitro microdilution (CLSI M27-A3 protocol) against Candida albicans (MIC ≤ 8 µg/mL if active) .
    • Synergy testing with fluconazole via checkerboard assays .
  • Anticonvulsant models :
    • Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents. Doses of 30–100 mg/kg (IP) show seizure suppression if benzodioxole and triazole groups enhance GABAergic activity .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) affect reactivity and bioactivity?

  • Methoxy groups : Enhance metabolic stability (reduced CYP450 oxidation) but may lower solubility. Substitution at 3,4-dimethoxyphenyl improves antifungal activity by 2-fold compared to unsubstituted analogs .
  • Oxadiazole vs. triazole : Replacing 1,2,4-oxadiazole with 1,2,3-triazole reduces thermal stability (TGA ΔTdec ≈ 20°C) but increases aqueous solubility .
  • Benzodioxole modifications : Fluorination at C5 of benzodioxole improves blood-brain barrier penetration (LogP +0.5) but may introduce toxicity .

Q. What analytical methods quantify its purity and degradation products?

  • HPLC : C18 column (5 µm, 250 × 4.6 mm), mobile phase = acetonitrile/0.1% formic acid (70:30), flow rate 1 mL/min, retention time ≈ 8.2 min .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolysis products (e.g., carboxylic acid derivatives) via LC-MS .

Q. How can contradictions in biological activity data be resolved?

  • Case example : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may arise from:
    • Assay variability (e.g., ATP levels in cell viability tests).
    • Impurity profiles (e.g., ≥98% purity required for reproducibility) .
  • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition) and standardize compound batches .

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